molecular formula C9H14O2 B066177 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one CAS No. 162292-93-5

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one

Cat. No.: B066177
CAS No.: 162292-93-5
M. Wt: 154.21 g/mol
InChI Key: ZVSRFGVOALLHTG-UHFFFAOYSA-N
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Description

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a heterocyclic organic compound with the molecular formula C9H14O2 It is a derivative of dihydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyran ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lactones, alcohols, alkanes, and substituted dihydropyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-methyl-4-propan-2-yl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)8-4-5-11-9(10)7(8)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRFGVOALLHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCOC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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